molecular formula C17H19FN2O5S B5885122 N-(3,4-dimethoxyphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide

N-(3,4-dimethoxyphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide

Cat. No.: B5885122
M. Wt: 382.4 g/mol
InChI Key: WEFIKMCKPJAYBY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 2-fluoroaniline.

    Formation of Intermediate: The 3,4-dimethoxyaniline is reacted with chloroacetyl chloride to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 2-fluoro-N-methylsulfonylaniline under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)acetamide: Lacks the fluoro and methylsulfonyl groups.

    2-(2-fluoro-N-methylsulfonylanilino)acetamide: Lacks the 3,4-dimethoxyphenyl group.

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide is unique due to the presence of both the 3,4-dimethoxyphenyl and 2-fluoro-N-methylsulfonylanilino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O5S/c1-24-15-9-8-12(10-16(15)25-2)19-17(21)11-20(26(3,22)23)14-7-5-4-6-13(14)18/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFIKMCKPJAYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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